p-Bromobenzophenone hydrazone

Description

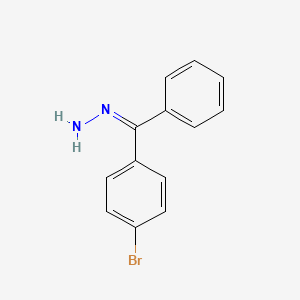

p-Bromobenzophenone hydrazone is a halogen-substituted hydrazone derivative synthesized via the condensation of p-bromobenzaldehyde with benzophenone hydrazide or analogous precursors under acidic conditions . Its structure features a hydrazone (–NH–N=CH–) backbone bridging a brominated aromatic ring and a benzophenone moiety. The bromine substituent at the para position introduces steric and electronic effects, influencing reactivity, solubility, and biological activity. This compound serves as a precursor for synthesizing heterocycles (e.g., pyrazoles, pyridazines) and exhibits intrinsic bioactivity, particularly in antimicrobial and antioxidant applications .

Properties

CAS No. |

60664-67-7 |

|---|---|

Molecular Formula |

C13H11BrN2 |

Molecular Weight |

275.14 g/mol |

IUPAC Name |

(Z)-[(4-bromophenyl)-phenylmethylidene]hydrazine |

InChI |

InChI=1S/C13H11BrN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9H,15H2/b16-13- |

InChI Key |

SXTLHRBCNVALQJ-SSZFMOIBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/N)/C2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Bromine vs. Chlorine : Bromo substituents exhibit superior antibacterial activity (MIC 31.25–62.5 µg/mL) compared to chloro analogs (MIC 62.5 µg/mL) due to higher lipophilicity and membrane penetration .

- Bromo vs. Nitro : Nitro groups reduce antibacterial potency (MIC 125–250 µg/mL) but improve thermal stability via resonance effects. Antioxidant activity is weaker due to reduced radical scavenging capacity .

- Steric Effects: The near-perpendicular orientation of aromatic rings in this compound limits π-π interactions but enhances selectivity in enzyme binding .

Q & A

Q. What are the standard methods for synthesizing p-Bromobenzophenone hydrazone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves condensation of p-bromobenzophenone with hydrazine derivatives in polar aprotic solvents (e.g., ethanol or methanol) under reflux. Optimization can include adjusting stoichiometric ratios (e.g., 1:1.2 ketone-to-hydrazine), temperature (60–80°C), and reaction time (4–8 hours). Characterization via FT-IR (C=N stretch at ~1600 cm⁻¹) and ¹H/¹³C NMR (imine proton at δ 8–9 ppm) confirms product formation . For greener approaches, consider aqueous-phase synthesis or solvent-free grinding methods .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms the hydrazone tautomer via bond-length analysis (e.g., C=N ~1.28 Å) .

- NMR spectroscopy : ¹H NMR identifies imine protons and aromatic substituents, while ¹³C NMR distinguishes carbonyl (C=O) and azomethine (C=N) carbons .

- FT-IR : Detects C=N (1600–1620 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches. Cross-validate with computational methods (DFT) for vibrational frequency assignments .

Q. What biological activities are associated with this compound derivatives?

Methodological Answer: Hydrazones exhibit antimicrobial, anticancer, and antioxidant properties. For example:

- Antioxidant activity : Assess via DPPH/ABTS radical scavenging assays. Thermodynamic parameters (BDE, AIP) calculated via DFT predict dominant mechanisms (HAT vs. SPLET) .

- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Structural modifications (e.g., bromo-substituents) enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Q. What strategies resolve contradictions between experimental and computational data for hydrazone systems?

Methodological Answer:

- Vibrational frequencies : Address discrepancies by scaling DFT-calculated frequencies (e.g., 0.9613 for B3LYP/6-31G(d)) and incorporating anharmonic corrections .

- Tautomerism : Use solvent-effect models (PCM) in simulations if experimental data (e.g., UV-Vis) suggest solvent-dependent tautomeric equilibria .

- Crystallographic vs. gas-phase structures : Account for intermolecular forces (e.g., H-bonding in crystals) that distort bond angles compared to isolated molecules .

Q. How do structural modifications (e.g., halogenation) influence the coordination chemistry of this compound with transition metals?

Methodological Answer:

- Ligand design : The bromo substituent enhances electronegativity, favoring chelation via the imine nitrogen and carbonyl oxygen. Synthesize Co(II) or Cu(II) complexes and characterize via ESR and magnetic susceptibility .

- Stability studies : Compare stability constants (log β) of halogenated vs. non-halogenated hydrazones using potentiometric titrations. Bromine’s inductive effect increases metal-ligand bond strength .

Q. What experimental designs are effective for studying the antioxidant mechanism of this compound derivatives?

Methodological Answer:

- Mechanistic profiling : Combine kinetic assays (e.g., stopped-flow for HOO• scavenging) with thermodynamic DFT calculations (ΔG for HAT, SET-PT, SPLET). Exergonic ΔG (< –20 kcal/mol) indicates favorable radical quenching .

- QSAR modeling : Use descriptors like EHOMO (electron-donating capacity) and log P (lipophilicity) to correlate structure with activity. Validate with in vitro ROS inhibition assays .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in hydrazone synthesis yields?

Methodological Answer:

- Process variables : Optimize via factorial design (e.g., Minitab®) to test temperature, solvent polarity, and catalyst effects. Contour plots identify robust conditions .

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., Schiff bases) and adjust reaction time/pH to minimize side reactions .

Q. What role do intermolecular interactions play in the crystallographic packing of this compound?

Methodological Answer:

- Hirshfeld surface analysis : Quantify contacts (e.g., Br⋯H, π-π stacking) contributing to lattice stability. Bromine’s van der Waals radius (1.85 Å) promotes dense packing .

- Thermal studies : Perform TGA/DSC to correlate melting points with interaction strengths (e.g., H-bonds increase decomposition temperatures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.